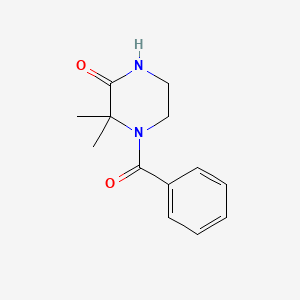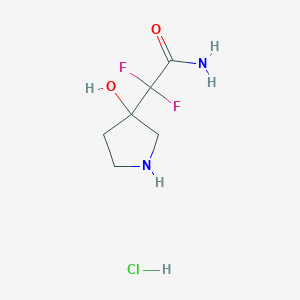
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2-phenoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2-phenoxypropanamide” is a complex organic compound that contains several functional groups including an oxadiazole ring, a thiophene ring, and a phenoxy group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds are often synthesized through cyclization reactions of hydrazides . For instance, 1,3,4-oxadiazoles can be synthesized starting with commercially available carboxylic acids. The conversion of hydrazide and carbon dioxide to 1,3,4-oxadiazole has been explained .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the oxadiazole and thiophene rings. Oxadiazoles are known to participate in a variety of reactions, including nucleophilic substitutions and ring-opening reactions .
Applications De Recherche Scientifique
- 1,2,4-Triazolo [1,5-a]pyridines , synthesized from this compound, have been investigated for their medicinal potential. These heterocyclic compounds are bridge-headed nitrogen-containing structures and are commonly found in biologically active molecules . They exhibit diverse activities, including acting as RORγt inverse agonists, PHD-1 inhibitors, and JAK1/JAK2 inhibitors. Additionally, they are utilized in treating cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
- The 1,2,4-oxadiazole moiety, present in this compound, has been explored for its anti-infective properties. Researchers have synthesized novel derivatives containing this scaffold, which exhibit promising activity against microbial pathogens . The stability and bioavailability of these compounds make them attractive candidates for further drug development.
- Compounds with antioxidant properties play a crucial role in protecting cells against oxidative damage. While specific studies on this compound are limited, its structure suggests potential as a cancer prevention agent . Further investigations are warranted to explore its antioxidant effects.
- Beyond medicinal applications, 1,2,4-oxadiazoles are also relevant in material sciences. Researchers have utilized these compounds to create functional materials due to their stability and unique properties . Their incorporation into polymers, coatings, or sensors could lead to innovative applications.
- In 2022, Liu and colleagues developed a mechanochemical method to obtain 1,2,4-triazolo [1,5-a]pyridines. This involved a [3 + 2] cycloaddition reaction between azinium-N-imines and nitriles, facilitated by copper acetate . Such synthetic approaches offer greener alternatives and expand the compound’s utility.
- The synthetic utility of triazolo pyridines derived from this compound has been demonstrated through late-stage functionalization and scale-up reactions. These practical aspects enhance its applicability in chemical synthesis .
Medicinal Chemistry and Drug Discovery
Anti-Infective Agents
Cancer Prevention and Antioxidant Activity
Material Sciences and Functional Materials
Mechanochemical Synthesis
Late-Stage Functionalization and Scale-Up Reactions
Mécanisme D'action
Target of Action
Compounds containing the 1,2,4-oxadiazole moiety have been found to target various proteins and enzymes in the body. For instance, some 1,3,4-oxadiazole derivatives have been reported to target NF-κB in hepatocellular carcinoma cells .
Mode of Action
The interaction of these compounds with their targets often results in changes to cellular processes. For example, certain 1,3,4-oxadiazole derivatives have been found to inhibit the activation of NF-κB, leading to an antiproliferative effect in hepatocellular carcinoma cells .
Biochemical Pathways
The inhibition of NF-κB activation by these compounds can affect various biochemical pathways. NF-κB is involved in cellular responses to stimuli such as stress, cytokines, free radicals, and bacterial or viral antigens .
Result of Action
The result of these compounds’ action can include effects at the molecular and cellular level. For instance, certain 1,3,4-oxadiazole derivatives have been found to induce apoptosis in hepatocellular carcinoma cells .
Orientations Futures
Propriétés
IUPAC Name |
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-10(21-12-6-4-3-5-7-12)14(20)18-16-13(8-9-23-16)15-17-11(2)19-22-15/h3-10H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUOIAQFMZEYFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(SC=C2)NC(=O)C(C)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-2-phenoxypropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2703116.png)
![Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5-carboxaldehyde](/img/structure/B2703122.png)



![5-[(3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-4-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2703126.png)
![6-methyl-N-[(Z)-pyridin-2-ylmethylideneamino]pyridine-3-carboxamide](/img/structure/B2703127.png)
![4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-propylbenzenesulfonamide](/img/structure/B2703129.png)
![4-[6-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2703130.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2703132.png)
![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-1-(tert-butyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2703133.png)

![6-Methoxy-3-[2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-yl]chromen-2-one](/img/structure/B2703136.png)
